molecular formula C11H11Cl2N3O B13064621 5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine

5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine

Cat. No.: B13064621
M. Wt: 272.13 g/mol
InChI Key: AEFCUYPYJUVJRW-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring with an imidazole ring, substituted with dichloro and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6-dichloropyridine with tetrahydro-2H-pyran-2-ylamine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-(tetrahydro-2h-pyran-2-yl)-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the combination of pyridine and imidazole rings.

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

5,6-dichloro-3-(oxan-2-yl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C11H11Cl2N3O/c12-7-5-8-11(15-10(7)13)16(6-14-8)9-3-1-2-4-17-9/h5-6,9H,1-4H2

InChI Key

AEFCUYPYJUVJRW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=CC(=C(N=C32)Cl)Cl

Origin of Product

United States

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